alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A non-ionic detergent with a low cloud point (23°C) assisting in protein solubilization with phase-partitioning of hydrophilic from amphiphilic proteins.
Triton™ X-114 is a nonionic detergent. It is a good detergent for solubilizing membranes having reversible phase-separation property useful for the separation of intrinsic membrane proteins. Solution of Triton™ X-114 is homogeneous at 0°C but phase separation into aqueous phase and a detergent phase occurs above 20°C. Phase separation of proteins in solutions of Triton™ X-114 has been investigated. This octylphenol ethoxylate is compatible with anionic, cationic, and other nonionic surfactants and chemically stable in most acidic & alkaline solutions.
Triton™ X-100 is a common non-ionic surfactant and emulsifier which is often used in biochemical applications to solubilize proteins. It is considered a comparatively mild detergent, non-denaturing, and is reported in numerous references as a routinely added reagent. It is utilized for lysing cells to extract protein and cellular organelles. It can also permeabilize the living cell membrane for transfection.
Triton™ X-100 is a common non-ionic surfactant and an emulsifier, which is often used in biochemical applications to solubilize proteins. It has hemolytic properties and is generally used for DNA extraction. It is considered a comparatively mild detergent and non-denaturing agent. It is generally utilized for lysing cells to extract protein and cellular organelles.
Mechanism of Action
Target of Action
Alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl), also known as Triton X-100 , is a non-ionic surfactant that primarily targets cell membranes . It interacts with the lipid bilayer of the cell membrane, which plays a crucial role in maintaining cell integrity and regulating the transport of molecules.
Mode of Action
Triton X-100 interacts with its target by inserting itself into the lipid bilayer of the cell membrane . This interaction disrupts the membrane’s structure, leading to increased membrane permeability. As a result, it allows for the recovery of membrane components under mild, non-denaturing conditions .
Result of Action
The primary molecular effect of Triton X-100 is the disruption of the cell membrane, leading to increased permeability . This can result in the release of intracellular components and potentially cell lysis. At the cellular level, this can lead to changes in cell morphology and function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Triton X-100. For example, temperature can affect its solubility and therefore its effectiveness as a surfactant. Furthermore, it should be noted that Triton X-100 can be harmful to aquatic life with long-lasting effects , indicating that its environmental impact should be carefully considered.
Properties
CAS No. |
9036-19-5 |
---|---|
Molecular Formula |
(C2 H4 O)n C14 H22 O |
Molecular Weight |
1527.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C74H142O31/c1-73(2,3)70-74(4,5)71-6-8-72(9-7-71)105-69-68-104-67-66-103-65-64-102-63-62-101-61-60-100-59-58-99-57-56-98-55-54-97-53-52-96-51-50-95-49-48-94-47-46-93-45-44-92-43-42-91-41-40-90-39-38-89-37-36-88-35-34-87-33-32-86-31-30-85-29-28-84-27-26-83-25-24-82-23-22-81-21-20-80-19-18-79-17-16-78-15-14-77-13-12-76-11-10-75/h6-9,75H,10-70H2,1-5H3 |
InChI Key |
WEGJDERSZWOWIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Synonyms |
Poly(ethylene oxide) octylphenyl ether |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.